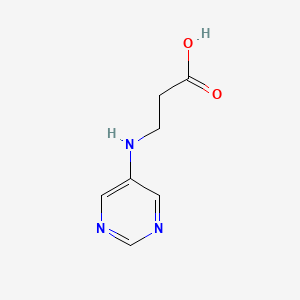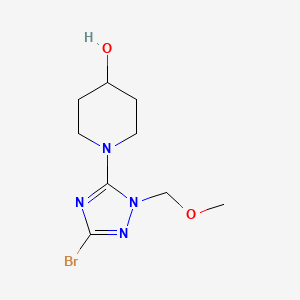
3,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various research fields.
Scientific Research Applications
Synthesis and Crystal Structure Analysis : Compounds with complex structures similar to the one are often studied for their synthesis and crystal structure. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its structure determination by X-ray crystallography provides insights into molecular interactions and bonding patterns (Al-Hourani et al., 2016).
Bioassay Studies and Molecular Docking : Similar compounds are used in bioassay studies to understand their interaction with enzymes or biological receptors. For example, molecular docking studies to understand the interaction of synthesized compounds within the active sites of enzymes, such as cyclooxygenase-2, followed by in vitro bioassay studies (Al-Hourani et al., 2016).
Antibacterial and Antifungal Applications : Compounds with similar structures have been evaluated for their antibacterial and antifungal potential. For instance, synthesized pyrimidine linked pyrazole heterocyclics evaluated against microorganisms for their antibacterial potential (Deohate & Palaspagar, 2020).
Chemical Interactions and Applications in Organic Chemistry : Studies of chemical reactions and interactions, such as the aminocarbonylation of aryl bromides using dimethylformamide, are relevant to understand the chemical behavior and potential applications of similar compounds (Wan et al., 2002).
Application in Luminescent Materials : Research into heteroleptic cationic Ir(III) complexes, which show fluorescence-phosphorescence dual-emission and mechanoluminescence, indicates the potential use of similar complex structures in the development of smart luminescent materials (Song et al., 2016).
properties
IUPAC Name |
3,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-19(2,3)11-18(22)20-12-13-8-9-17-15(10-13)14-6-4-5-7-16(14)21-17/h8-10,21H,4-7,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNZFGOOTMVEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide](/img/structure/B2646313.png)


![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)



![3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646324.png)


![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)

